molecular formula C25H23N3O7S B10879509 methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

Cat. No.: B10879509
M. Wt: 509.5 g/mol
InChI Key: VNEXOPJERHWLAC-WQRHYEAKSA-N
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Description

Methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate typically involves a multi-step process. The key steps include:

    Formation of the thiazolo[2,3-d][1,3,5]benzoxadiazocine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the methoxybenzylidene group: This step is achieved through a condensation reaction between the core structure and a methoxybenzaldehyde derivative.

    Attachment of the amino-oxoethoxy group: This step involves the nucleophilic substitution of an appropriate leaving group with an amino-oxoethoxy moiety.

    Esterification to form the carboxylate group: This final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can be compared with other similar compounds, such as:

    Methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate: This compound lacks the methyl group at the 5-position, which may affect its chemical properties and biological activity.

    Ethyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate: This compound has an ethyl ester instead of a methyl ester, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3O7S

Molecular Weight

509.5 g/mol

IUPAC Name

methyl (13Z)-13-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

InChI

InChI=1S/C25H23N3O7S/c1-25-20(23(31)33-3)21(14-6-4-5-7-15(14)35-25)28-22(30)18(36-24(28)27-25)11-13-8-9-16(17(10-13)32-2)34-12-19(26)29/h4-11,20-21H,12H2,1-3H3,(H2,26,29)/b18-11-

InChI Key

VNEXOPJERHWLAC-WQRHYEAKSA-N

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CC(=C(C=C5)OCC(=O)N)OC)/SC4=N2)C(=O)OC

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OCC(=O)N)OC)SC4=N2)C(=O)OC

Origin of Product

United States

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